molecular formula C15H18N2O5 B15126855 N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine

N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine

Cat. No.: B15126855
M. Wt: 306.31 g/mol
InChI Key: XUXQFRNOOXWRBX-UHFFFAOYSA-N
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Description

(2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with methoxy groups and a formamido group attached to a propanoic acid moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 4 and 6 positions.

    Formamido Group Introduction: The formamido group is introduced by reacting the methoxylated indole with formamide under heating conditions.

    Attachment of Propanoic Acid Moiety: The final step involves the coupling of the formamido-indole intermediate with a propanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The methoxy groups on the indole ring can undergo nucleophilic substitution reactions with reagents like halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

(2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid is unique due to its specific structural features, such as the presence of both an indole ring and a formamido group attached to a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

2-[(4,6-dimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C15H18N2O5/c1-8(15(19)20)16-14(18)12-7-10-11(17(12)2)5-9(21-3)6-13(10)22-4/h5-8H,1-4H3,(H,16,18)(H,19,20)

InChI Key

XUXQFRNOOXWRBX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(N1C)C=C(C=C2OC)OC

Origin of Product

United States

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